N-Fmoc-L-threonine Allyl Ester

Solid-Phase Peptide Synthesis Resin Loading Process Control

Standard Fmoc-Thr-OtBu cannot withstand orthogonal deprotection. N-Fmoc-L-threonine Allyl Ester solves this: its allyl ester is stable to piperidine and TFA, cleaved only by Pd(0) under neutral conditions. • Enables on-resin cyclization for high-purity cyclic peptides without post-cleavage steps. • Permits sequential on-resin glycosylation: TFA removes side-chain protection while the allyl ester anchor remains intact. • Tunable resin loading (0.2-0.5 mmol/g) for scalable production of peptide antibiotics. • Epimerization-free synthesis maintains stereochemical fidelity for chemical ligation.

Molecular Formula C22H23NO5
Molecular Weight 381.4 g/mol
CAS No. 136523-92-7
Cat. No. B028935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-L-threonine Allyl Ester
CAS136523-92-7
SynonymsN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine 2-Propen-1-yl Ester;  N-(9-Fluorenylmethoxycarbonyl)threonine Allyl Ester; 
Molecular FormulaC22H23NO5
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
InChIInChI=1S/C22H23NO5/c1-3-12-27-21(25)20(14(2)24)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20,24H,1,12-13H2,2H3,(H,23,26)/t14-,20+/m1/s1
InChIKeyGLXCMMPBFKKXPV-VLIAUNLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-L-threonine Allyl Ester Overview


N-Fmoc-L-threonine allyl ester (CAS 136523-92-7) is a threonine derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). It features an orthogonal protection scheme: the α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the C-terminal carboxyl is protected by an allyl ester. This combination enables selective deprotection using distinct chemical conditions [1][2]. The compound has the molecular formula C₂₂H₂₃NO₅ and a molecular weight of 381.42 Da [3].

1
SPPS Strategy Fmoc/tBu/allyl orthogonal protection scheme
2
Deprotection Selectivity Base-labile Fmoc, acid-labile tBu, Pd(0)-labile allyl ester
3
Compatible Workflow Cyclic peptide synthesis, on-resin glycosylation, ligation precursors

N-Fmoc-L-threonine Allyl Ester Advantages


In Fmoc-based SPPS, the choice of carboxyl protecting group critically impacts synthetic strategy and product purity. Standard Fmoc-threonine tert-butyl ester (Fmoc-Thr-OtBu) and allyl ester (Fmoc-Thr-OAll) are not interchangeable. The tert-butyl ester is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), which also removes side-chain protecting groups and cleaves the peptide from acid-labile resins. In contrast, the allyl ester is stable to both the basic conditions for Fmoc removal and the acidic conditions for tBu/Boc removal, but is selectively cleaved by palladium(0) catalysts under near-neutral conditions [1][2]. This orthogonal stability profile enables synthetic strategies impossible with acid-labile esters alone [3].

Property
Fmoc-Thr-OAll
Fmoc-Thr-OtBu
TFA (acid) stability
Stable; remains intact under standard cleavage
Labile; cleaved by TFA cocktails
Piperidine (base) stability
Stable; survives Fmoc deprotection cycles
Stable; survives Fmoc deprotection cycles
Orthogonal strategy fit
Three-dimensional (Fmoc/tBu/allyl) compatible
Two-dimensional; Fmoc/tBu both acid-labile

N-Fmoc-L-threonine Allyl Ester Comparative Evidence


Resin Loading Control

In a patent for the synthesis of colistin, N-Fmoc-L-threonine allyl ester was used to achieve precisely controlled resin substitution degrees. By varying the molar ratio of Fmoc-Thr-OAll to DHP HM resin, substitution degrees of 0.202 mmol/g, 0.308 mmol/g, and 0.510 mmol/g were reproducibly obtained. This level of control is critical for optimizing peptide yield and purity in large-scale synthesis [1]. While analogous data for Fmoc-Thr-OtBu under identical conditions is not available, the allyl ester's compatibility with this specific resin chemistry provides a quantifiable process advantage.

Resin Loading
Data to verify
0.202 – 0.510 mmol/g
Supports tunable loading process control
Reported from patent CN103396475B; cross-study validation recommended
Solid-Phase Peptide Synthesis Resin Loading Process Control

Orthogonal Stability Profile

The allyl ester linkage demonstrates acid- and base-stability, enabling synthetic sequences impossible with tert-butyl esters. In the synthesis of O-glucosylated MUC-1 peptides, a threonine tert-butyl group was removed on the solid phase with TFA, while the threonine allyl ester linkage to the HYCRON anchor remained intact. The liberated hydroxyl was then glycosylated on-resin. The allyl ester was subsequently cleaved with Pd(PPh₃)₄ and N-methylaniline to release the glycopeptide [1]. This orthogonal stability—stable to both Fmoc deprotection (piperidine) and tBu/Boc deprotection (TFA)—is a defining feature that distinguishes allyl esters from acid-labile tert-butyl esters, which would be prematurely cleaved under the same TFA conditions [2].

Orthogonal Stability
Head-to-head
Allyl ester Stable (TFA & piperidine)
vs
tBu ester Cleaved (TFA)
Supports on-resin sequential modifications
Reported under standard SPPS deprotection conditions
Orthogonal Protection Glycopeptide Synthesis Deprotection Selectivity

Fmoc/tBu/Allyl Orthogonal Strategy

N-Fmoc-L-threonine allyl ester is an essential component of the Fmoc/tBu/allyl three-dimensional orthogonal strategy for synthesizing cyclic peptides. This strategy enables side-chain anchoring, selective allyl removal via Pd(0) catalysis, and resin-bound cyclization. The approach was successfully applied to synthesize head-to-tail cyclic peptides with high purity [1]. In contrast, Fmoc-threonine tert-butyl ester (Fmoc-Thr-OtBu) cannot participate in this orthogonal scheme because its acid-labile protecting group is incompatible with the tBu side-chain protecting groups and the acidic cleavage conditions required for final peptide release [2].

Orthogonal Strategy
Class-level
Three-level orthogonal deprotection
Enables on-resin cyclization workflows
Inferred compatibility; validate under specific resin/sequence conditions
Cyclic Peptides Orthogonal Protection Solid-Phase Synthesis

Epimerization-Free SPPS

The synthesis of peptide salicylaldehyde ester precursors for serine/threonine ligation requires strict epimerization control. These precursors were prepared in an epimerization-free manner via Fmoc-SPPS, a process in which Fmoc-protected amino acid allyl esters like N-Fmoc-L-threonine allyl ester are commonly employed [1]. While this study does not directly compare allyl versus tert-butyl esters, the use of Fmoc-SPPS for generating ligation-ready peptide fragments underscores the importance of orthogonal protecting group strategies that preserve stereochemical integrity. The allyl ester's orthogonal stability profile contributes to minimizing side reactions that could lead to epimerization during chain assembly and deprotection steps [2].

Epimerization Control
Context-dependent
Stereochemical integrity maintained
Supports ligation-precursor synthesis
Supporting evidence; direct allyl vs tBu comparison data not available
Peptide Ligation Epimerization Control Protein Synthesis

N-Fmoc-L-threonine Allyl Ester Applications


Cyclic Peptide Synthesis

N-Fmoc-L-threonine allyl ester is ideally suited for synthesizing head-to-tail cyclic peptides. The Fmoc/tBu/allyl orthogonal strategy, in which the allyl ester serves as the third orthogonal protecting group, allows side-chain anchoring to the resin, selective allyl deprotection with Pd(0), and on-resin cyclization. This approach yields cyclic peptides with high purity and eliminates the need for post-cleavage cyclization steps [4]. This application is directly supported by the quantitative evidence of orthogonal stability and compatibility with the Fmoc/tBu/allyl strategy.

On-Resin Glycosylation

The orthogonal stability of the allyl ester—stable to both piperidine (Fmoc removal) and TFA (tBu/Boc removal)—enables sequential on-resin modifications. In glycopeptide synthesis, a threonine tert-butyl side-chain protecting group can be removed with TFA while the allyl ester linkage to the resin remains intact. The liberated hydroxyl group is then glycosylated on the solid phase. The allyl ester is subsequently cleaved with Pd(PPh₃)₄ under mild, neutral conditions to release the glycosylated peptide [4]. This scenario is directly supported by the direct head-to-head stability comparison evidence.

Scalable Resin Loading Control

For industrial production of peptide antibiotics like colistin, precise control over resin substitution degree is critical for yield optimization and cost efficiency. N-Fmoc-L-threonine allyl ester enables reproducible, tunable resin loading (e.g., 0.2 to 0.5 mmol/g) by simply adjusting the reagent-to-resin molar ratio. This process control, demonstrated in patent CN103396475B, supports the scale-up of peptide synthesis from laboratory to manufacturing quantities [4]. This scenario is directly supported by the quantitative resin loading evidence.

Epimerization-Free Ligation Precursors

In the convergent synthesis of proteins via chemical ligation, peptide fragments must be prepared with strict stereochemical fidelity. N-Fmoc-L-threonine allyl ester, as part of a robust orthogonal protection scheme, contributes to epimerization-free Fmoc-SPPS synthesis of activated peptide esters. This is essential for applications such as serine/threonine ligation, where the stereochemical integrity of the threonine residue directly impacts ligation efficiency and final product bioactivity [4]. This scenario is supported by evidence of epimerization control in Fmoc-SPPS.

Application
Selection Property
Validation Focus
Cyclic peptide synthesis
Orthogonal Fmoc/tBu/allyl strategy compatibility
On-resin cyclization efficiency and purity endpoint
On-resin glycosylation
Orthogonal stability under TFA and piperidine
Sequential deprotection sequence and glycosylation integrity
Scalable resin loading control
Tunable resin substitution via reagent ratio
Loading reproducibility and lot-to-lot consistency
Ligation precursor synthesis
Stereochemical fidelity in Fmoc-SPPS
Epimerization monitoring and fragment analytical profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Fmoc-L-threonine Allyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.